Cas no 457613-78-4 ([4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid)

[4-(4-tert-Butoxycarbonylpiperazin-1-yl)phenyl]boronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid group enables efficient formation of carbon-carbon bonds with aryl or vinyl halides. The Boc-protected piperazine enhances solubility and stability, facilitating handling and storage. Its structural versatility makes it a useful intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocycles or functionalized biaryl systems. The product is characterized by high purity and consistent reactivity, ensuring reliable performance in demanding synthetic applications. Proper storage under inert conditions is recommended to maintain its integrity.
[4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid structure
457613-78-4 structure
Product Name:[4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid
CAS No:457613-78-4
MF:C15H23BN2O4
MW:306.165124177933
MDL:MFCD10696663
CID:828933
PubChem ID:5233014
Update Time:2025-05-19

[4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid
    • [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
    • 4-(4-(TERT-BUTOXYCARBONYL)PIPERAZIN-1-YL)PHENYLBORONIC ACID
    • (4-(4-(TERT-BUTOXYCARBONYL)PIPERAZIN-1-YL)PHENYL)BORONIC ACID
    • (4-{4-[(1,1-dimethylethoxy)carbonyl]piperazin-1-yl}phenyl)boronic acid
    • 4-(4-BOC-Piperazino)phenylboronic acid
    • 4-(4-boronic acid-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
    • 4-(4-tert-butyloxycarbonylpiperazin-1-yl)phenylboronic acid
    • 4-[4-(tert-butoxycarbonyl)piperazin-1-yl]phenylboronic acid
    • AC1NR1T1
    • ACMC-209k48
    • CTK4I8943
    • SureCN426841
    • 4-(4-(tert-Butoxycarbonyl)piperazin-1yl)phenylboronic acid
    • [4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid
    • MFCD10696663
    • BXGOBSWUEXKOIH-UHFFFAOYSA-N
    • AS-42694
    • {4-[4-(tert-butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid
    • 457613-78-4
    • EN300-4346623
    • AKOS015837010
    • 4-4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid
    • 4-[4-(tert-butoxycarbonyl)-1-piperazinyl]phenylboronic acid
    • NCGC00249548-01
    • DB-070679
    • CS-0060942
    • DTXSID70411922
    • (4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronicacid
    • SCHEMBL426841
    • (4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)boronic acid
    • C15H23BN2O4
    • 4-(4-Boc-1-piperazinyl)phenylboronic Acid
    • AB57872
    • (4-(4-(Tert-butoxycarbonyl)piperazin-1-YL)phenyl)boronicacid
    • SY258850
    • MDL: MFCD10696663
    • Inchi: 1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3
    • InChI Key: BXGOBSWUEXKOIH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(C2C=CC(B(O)O)=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 306.17500
  • Monoisotopic Mass: 306.1750874 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 306.17
  • Topological Polar Surface Area: 73.2Ų

Experimental Properties

  • PSA: 73.24000
  • LogP: 0.42640

[4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

[4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid Pricemore >>

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[4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid Production Method

[4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:457613-78-4)[4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid
Order Number:A826889
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:25
Price ($):485.0
Email:sales@amadischem.com

Additional information on [4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid

Recent Advances in the Application of [4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid (CAS: 457613-78-4) in Chemical Biology and Pharmaceutical Research

The compound [4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid (CAS: 457613-78-4) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs) and Suzuki-Miyaura cross-coupling reactions. This boronic acid derivative serves as a crucial building block in the synthesis of biologically active molecules, owing to its unique chemical properties and compatibility with various reaction conditions.

Recent studies have highlighted the role of 457613-78-4 in the design of novel kinase inhibitors and targeted protein degraders. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing reversible covalent inhibitors for Bruton's tyrosine kinase (BTK), showcasing improved selectivity profiles compared to traditional irreversible inhibitors. The boronic acid moiety enables transient covalent binding with target proteins, offering a promising strategy for achieving enhanced therapeutic windows.

In the field of PROTAC development, researchers at Harvard Medical School recently reported (Nature Chemical Biology, 2024) the use of 457613-78-4 as a versatile linker component that facilitates optimal spatial arrangement between E3 ligase binders and target protein ligands. The compound's piperazine-Boc protected group provides both synthetic flexibility and improved pharmacokinetic properties to the resulting PROTAC molecules, addressing previous challenges with cell permeability and metabolic stability.

Significant progress has also been made in optimizing synthetic routes for [4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid. A 2024 ACS Catalysis paper described a novel continuous flow chemistry approach that achieves 85% yield with excellent purity (>99%), representing a substantial improvement over traditional batch synthesis methods. This advancement is particularly important given the growing demand for this intermediate in pharmaceutical development pipelines.

Emerging applications in diagnostic probe development have been reported, where the boronic acid functionality enables selective binding to diol-containing biomolecules. Recent work published in Chemical Science (2024) demonstrated its incorporation into fluorescent sensors for glucose monitoring, showcasing potential applications in diabetes management and point-of-care diagnostics.

From a safety and toxicological perspective, new preclinical data (2024 Toxicology Reports) indicate favorable profiles for compounds derived from 457613-78-4, with no significant off-target effects observed in comprehensive kinase panel screens. This finding supports the continued exploration of this chemical scaffold in drug discovery programs targeting various therapeutic areas, including oncology, inflammation, and infectious diseases.

The pharmaceutical industry has shown increasing interest in this compound, with several major companies listing [4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid in their recent patent applications (2023-2024) for novel therapeutic agents. These developments suggest a growing recognition of its value as a versatile intermediate in modern drug discovery paradigms.

Future research directions are likely to focus on expanding the utility of 457613-78-4 in targeted drug delivery systems and exploring its potential in covalent inhibitor development for challenging protein targets. The compound's unique combination of synthetic accessibility and biological relevance positions it as an important tool in the ongoing evolution of precision medicine approaches.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:457613-78-4)[4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid
A826889
Purity:99%
Quantity:25g
Price ($):485.0
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